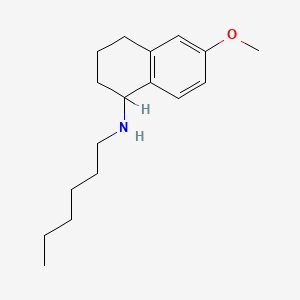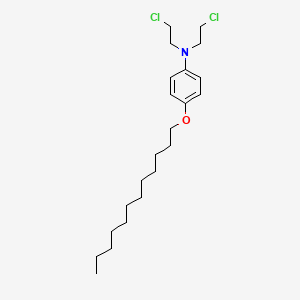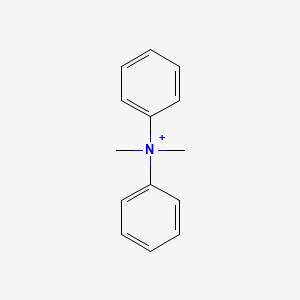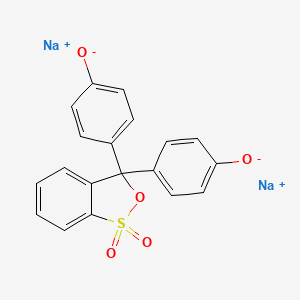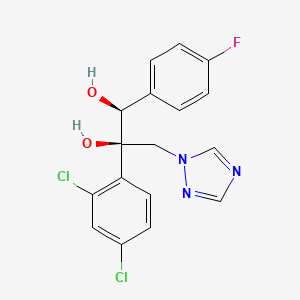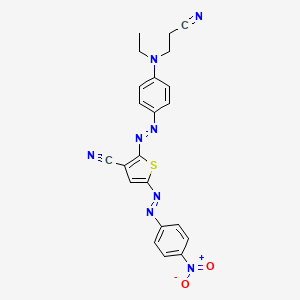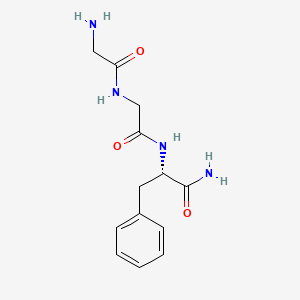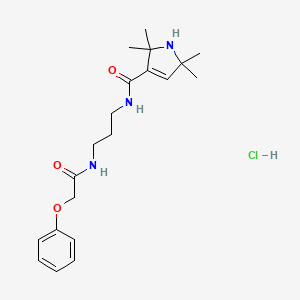
Tripotassium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tripotassium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C₁₀H₂₁NO₆P₂K₃. It is a bisphosphonate derivative, which means it contains two phosphonate groups. Bisphosphonates are known for their ability to inhibit bone resorption, making them useful in the treatment of various bone diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate typically involves the reaction of 2-ethylhexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure. The process involves the following steps:
Reaction of 2-ethylhexylamine with formaldehyde: This step forms an intermediate imine compound.
Reaction of the intermediate with phosphorous acid: This step leads to the formation of the bisphosphonate structure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Tripotassium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The phosphonate groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphonate derivatives, while substitution reactions can produce a variety of substituted bisphosphonates.
科学的研究の応用
Tripotassium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, particularly in bone metabolism.
Medicine: As a bisphosphonate, it is investigated for its potential use in treating bone diseases such as osteoporosis.
Industry: The compound is used in the formulation of various industrial products, including detergents and water treatment chemicals.
作用機序
The mechanism of action of tripotassium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate involves its interaction with bone tissue. The compound binds to hydroxyapatite, a mineral component of bone, and inhibits the activity of osteoclasts, the cells responsible for bone resorption. This inhibition reduces bone turnover and helps maintain bone density. The molecular targets include enzymes involved in the mevalonate pathway, which is crucial for osteoclast function.
類似化合物との比較
Similar Compounds
- Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Disodium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
Uniqueness
Tripotassium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate is unique due to its specific potassium salt form, which may offer different solubility and bioavailability properties compared to its sodium or ammonium counterparts. This uniqueness can influence its effectiveness and application in various fields.
特性
CAS番号 |
94230-76-9 |
|---|---|
分子式 |
C10H22K3NO6P2 |
分子量 |
431.53 g/mol |
IUPAC名 |
tripotassium;[2-ethylhexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C10H25NO6P2.3K/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;;/q;3*+1/p-3 |
InChIキー |
LNTAKMWTPRKCRO-UHFFFAOYSA-K |
正規SMILES |
CCCCC(CC)CN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


